Cas no 1021119-85-6 (N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide)
![N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide structure](https://ja.kuujia.com/scimg/cas/1021119-85-6x500.png)
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide
- N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide
- N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- AKOS024499417
- VU0636681-1
- F5126-0019
- 1021119-85-6
-
- インチ: 1S/C13H12N4O2S/c14-10(18)8-20-12-7-6-11(16-17-12)15-13(19)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,18)(H,15,16,19)
- InChIKey: PUEJSYTYJYXZMG-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(SCC(N)=O)C=C1)(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 288.06809681g/mol
- どういたいしつりょう: 288.06809681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 123Ų
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5126-0019-2mg |
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide |
1021119-85-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5126-0019-10mg |
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide |
1021119-85-6 | 90%+ | 10mg |
$79.0 | 2023-05-21 | |
Life Chemicals | F5126-0019-3mg |
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide |
1021119-85-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5126-0019-5μmol |
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide |
1021119-85-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5126-0019-2μmol |
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide |
1021119-85-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5126-0019-10μmol |
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide |
1021119-85-6 | 90%+ | 10μl |
$69.0 | 2023-05-21 | |
Life Chemicals | F5126-0019-4mg |
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide |
1021119-85-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5126-0019-1mg |
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide |
1021119-85-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5126-0019-5mg |
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide |
1021119-85-6 | 5mg |
$69.0 | 2023-09-10 |
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamideに関する追加情報
Professional Introduction to N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide (CAS No. 1021119-85-6)
N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1021119-85-6, represents a unique structural motif that combines a pyridazine core with a benzamide moiety, featuring a distinctive carbamoylmethylsulfanyl substituent. The presence of this functional group not only imparts specific chemical properties but also opens up diverse possibilities for its application in medicinal chemistry.
The structural framework of N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide is designed to interact with biological targets in a manner that could potentially lead to therapeutic effects. The pyridazine ring is a well-known pharmacophore that has been extensively studied for its role in various biological processes. Its incorporation into the compound suggests a possible interaction with enzymes or receptors involved in metabolic pathways, making it a promising candidate for further investigation.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation and immune response. The benzamide moiety in N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide is particularly noteworthy, as it has been shown to exhibit anti-inflammatory properties in several preclinical studies. This feature, combined with the unique sulfanyl group, makes the compound an attractive candidate for further exploration in the context of immunomodulatory therapies.
The carbamoylmethylsulfanyl substituent is a critical component of this compound, as it influences both its chemical reactivity and biological activity. This group has been identified as a key factor in enhancing the binding affinity of small molecules to their target proteins. In particular, studies have demonstrated that sulfanyl-containing compounds can exhibit potent inhibitory effects on certain enzymes implicated in diseases such as cancer and neurodegenerative disorders. The incorporation of this moiety into N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide suggests that it may possess similar therapeutic potential.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before they are synthesized and tested experimentally. Molecular modeling studies have indicated that N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide may interact with proteins involved in signal transduction pathways, potentially leading to the development of new treatments for conditions such as autoimmune diseases and metabolic disorders. These computational findings provide valuable insights into the potential applications of this compound and guide further experimental investigations.
The synthesis of N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide presents unique challenges due to its complex structural features. However, recent improvements in synthetic methodologies have made it possible to produce this compound with high yield and purity. Techniques such as multi-step organic synthesis and catalytic processes have been employed to construct the desired molecular framework efficiently. These advancements have not only facilitated the production of N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide but also paved the way for the synthesis of analogues with modified functional groups.
Evaluation of N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide in preclinical models has revealed promising results regarding its pharmacological properties. In vitro studies have demonstrated its ability to inhibit specific enzymatic activities relevant to disease pathways, suggesting its potential as a lead compound for drug development. Additionally, preliminary animal studies have shown favorable pharmacokinetic profiles, indicating good absorption, distribution, metabolism, and excretion characteristics. These findings support further exploration of this compound in clinical trials.
The future direction of research on N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide includes optimizing its chemical structure to enhance its biological activity and therapeutic efficacy. By modifying key functional groups such as the sulfanyl moiety, researchers aim to improve its binding affinity and selectivity for target proteins. Furthermore, exploring novel synthetic routes could lead to more cost-effective and sustainable production methods.
In conclusion, N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activity. The combination of a pyridazine core with a benzamide moiety and a distinctive sulfanyl substituent positions this compound as a valuable candidate for further investigation into therapeutic applications. As research continues to uncover new insights into its mechanisms of action, N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide holds great potential for contributing to the development of novel treatments for various diseases.
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